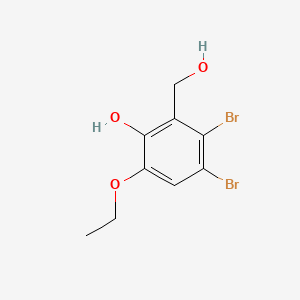
3,4-Dibromo-6-ethoxy-2-(hydroxymethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibromo-6-ethoxy-2-(hydroxymethyl)phenol is an organic compound with the molecular formula C9H10Br2O3 and a molecular weight of 325.98 . This compound is characterized by the presence of two bromine atoms, an ethoxy group, and a hydroxymethyl group attached to a phenol ring. It is used in various chemical and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-6-ethoxy-2-(hydroxymethyl)phenol typically involves the bromination of 6-ethoxy-2-(hydroxymethyl)phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions of the phenol ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions and high yields. The purity of the final product is ensured through various purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
3,4-Dibromo-6-ethoxy-2-(hydroxymethyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as zinc in acetic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc in acetic acid.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 3,4-Dibromo-6-ethoxy-2-carboxyphenol.
Reduction: 6-Ethoxy-2-(hydroxymethyl)phenol.
Substitution: 3,4-Dimethoxy-6-ethoxy-2-(hydroxymethyl)phenol.
科学研究应用
3,4-Dibromo-6-ethoxy-2-(hydroxymethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,4-Dibromo-6-ethoxy-2-(hydroxymethyl)phenol involves its interaction with various molecular targets. The bromine atoms and hydroxyl groups can form hydrogen bonds and interact with biological molecules, potentially disrupting their normal function. This compound may also act as an electrophile, reacting with nucleophilic sites in biological systems .
相似化合物的比较
Similar Compounds
- 2,6-Dibromo-4-(hydroxymethyl)phenol
- 3,4-Dibromo-6-methoxy-2-(hydroxymethyl)phenol
- 3,4-Dibromo-6-ethoxy-2-(methoxymethyl)phenol
Uniqueness
3,4-Dibromo-6-ethoxy-2-(hydroxymethyl)phenol is unique due to the presence of both ethoxy and hydroxymethyl groups on the phenol ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical syntheses and applications .
生物活性
3,4-Dibromo-6-ethoxy-2-(hydroxymethyl)phenol is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and other therapeutic effects, supported by relevant studies and data.
Chemical Structure and Properties
This compound is characterized by its brominated phenolic structure, which is known to influence its biological properties. The presence of bromine atoms often enhances the compound's reactivity and biological interactions.
Comparative Antimicrobial Activity
| Compound Name | Target Pathogens | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Not directly tested | N/A |
| 4-bromo-2,6-bis(hydroxymethyl)phenol | Staphylococcus aureus, Candida albicans | 32 µg/mL |
| Trimethoprim | E. coli, S. aureus | 0.5 µg/mL |
Note: The data for this compound is extrapolated from related compounds due to a lack of direct studies.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties. Studies suggest that the structural features of dibrominated phenols contribute to their ability to scavenge free radicals.
Antioxidant Assays
The antioxidant potential can be evaluated using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Although specific data for this compound is not available, related compounds demonstrate strong antioxidant activity.
Case Studies and Research Findings
-
Study on Related Brominated Compounds :
- A study published in the Iranian Journal of Chemistry and Chemical Engineering highlighted the antimicrobial efficacy of brominated phenols against Staphylococcus aureus and Candida albicans. The findings suggest that similar structural motifs in this compound could yield comparable results in antimicrobial assays .
- Phenolic Compounds in Olive Oil :
- General Biological Activity :
属性
IUPAC Name |
3,4-dibromo-6-ethoxy-2-(hydroxymethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O3/c1-2-14-7-3-6(10)8(11)5(4-12)9(7)13/h3,12-13H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBWOPGDTWUWHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1O)CO)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














